1-Bromo-2-ethyl-3-nitrobenzene
Description
Contextualization within Substituted Nitrobenzenes and Bromoaromatics
Substituted nitrobenzenes are a class of compounds characterized by a benzene (B151609) ring bearing a nitro group (–NO₂) and at least one other substituent. The nitro group is strongly electron-withdrawing, which significantly influences the reactivity of the aromatic ring. This property makes nitroaromatics key intermediates in organic synthesis, serving as precursors for a wide range of valuable chemicals, including pharmaceuticals, pigments, and agrochemicals. rsc.org The presence of the nitro group deactivates the benzene ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group. rsc.orgmsu.edu
Bromoaromatics, compounds containing a bromine atom attached to an aromatic ring, are also fundamental intermediates in synthesis. jalsnet.comresearchgate.netjapsr.in The carbon-bromine bond is a versatile functional group. Bromine can act as a good leaving group in nucleophilic substitution reactions and, crucially, enables a variety of transition-metal-catalyzed cross-coupling reactions. mdpi.com These reactions, such as Suzuki, Stille, and Sonogashira couplings, are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds, making bromoaromatics indispensable in the synthesis of complex organic molecules. rsc.org
1-Bromo-2-ethyl-3-nitrobenzene embodies the characteristics of both classes. The interplay between the electron-withdrawing nitro group and the reactive bromo group on the same scaffold allows for sequential and regioselective chemical transformations.
Significance as a Subject for Advanced Organic Synthesis Research
The value of this compound in academic research stems from its utility as a versatile synthetic intermediate, enabling the exploration of complex chemical transformations. The two primary functional groups, the nitro group and the bromine atom, provide independent handles for molecular modification.
The nitro group offers several synthetic pathways. It can be readily reduced to form an amino group (–NH₂), which is a precursor for the synthesis of a wide array of nitrogen-containing heterocycles, amides, and other functional groups that are prevalent in pharmacologically active compounds. Furthermore, the electron-withdrawing nature of the nitro group facilitates reactions like the Vicarious Nucleophilic Substitution (VNS), a powerful method for C-H functionalization of electron-deficient aromatic rings. organic-chemistry.orgtandfonline.com VNS allows for the direct substitution of hydrogen atoms ortho or para to the nitro group, providing a route to highly functionalized nitroaromatic compounds that can be difficult to access through other means. organic-chemistry.orgthieme-connect.comnih.gov
The bromine atom is primarily exploited for its ability to participate in transition-metal-catalyzed cross-coupling reactions. mdpi.com Organometallic reagents derived from bromoaromatics, such as organozinc or organomanganese compounds, can be coupled with various partners to build complex molecular frameworks. mdpi.com This capability is a cornerstone of modern organic synthesis, allowing for the efficient construction of biaryl systems and other complex structures found in many advanced materials and pharmaceutical agents. rsc.orgnih.gov
The specific substitution pattern of this compound, with substituents at the 1, 2, and 3 positions, creates a sterically and electronically distinct environment. This allows researchers to study how the proximity of the ethyl, bromo, and nitro groups influences the regioselectivity and efficiency of various reactions, contributing to a deeper understanding of reactivity and reaction mechanisms in polysubstituted aromatic systems.
Structure
2D Structure
3D Structure
Properties
CAS No. |
702642-17-9 |
|---|---|
Molecular Formula |
C8H8BrNO2 |
Molecular Weight |
230.06 g/mol |
IUPAC Name |
1-bromo-2-ethyl-3-nitrobenzene |
InChI |
InChI=1S/C8H8BrNO2/c1-2-6-7(9)4-3-5-8(6)10(11)12/h3-5H,2H2,1H3 |
InChI Key |
JEHYAZKMSSSNFS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC=C1Br)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Strategies
Precursor Identification and Design Rationales
The design of a viable synthetic route for 1-Bromo-2-ethyl-3-nitrobenzene is governed by the directing effects of the substituents. The ethyl group is an activating, ortho, para-director, while the bromo group is a deactivating, ortho, para-director. The nitro group is a strongly deactivating, meta-director. libretexts.orgsavemyexams.com A retrosynthetic analysis suggests that the most logical precursor is 1-bromo-2-ethylbenzene (B162476), which can be synthesized from more readily available starting materials.
The primary rationale for this choice is the challenge of introducing substituents at adjacent positions (1,2,3-substitution). Attempting to introduce an ethyl group via Friedel-Crafts alkylation onto nitrobenzene (B124822) is inefficient due to the strong deactivating nature of the nitro group. youtube.com Conversely, starting with ethylbenzene (B125841) allows for subsequent functionalization.
The chosen forward pathway is as follows:
Ethylbenzene: The starting precursor, which is commercially available or can be synthesized from benzene (B151609).
1-Bromo-2-ethylbenzene: This intermediate is obtained through the bromination of ethylbenzene.
This compound: The target molecule, formed by the nitration of 1-bromo-2-ethylbenzene.
This sequence leverages the directing effects of the ethyl and bromo groups to favor, under optimized conditions, the formation of the desired isomer. The activating ethyl group and the deactivating bromo group both direct incoming electrophiles to positions ortho and para relative to themselves. In 1-bromo-2-ethylbenzene, the C3 position is ortho to both the ethyl and bromo groups, making it a potential, albeit sterically hindered, site for substitution. youtube.com
Direct Synthetic Routes to this compound
The most direct and plausible synthetic route involves a three-step sequence starting from ethylbenzene.
Multi-step Reaction Sequences and Pathway Optimization
The synthesis proceeds through the following key transformations:
Step 1: Bromination of Ethylbenzene Ethylbenzene undergoes electrophilic aromatic substitution with bromine in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), to yield a mixture of isomers. chemistrystudent.com The ethyl group directs the incoming bromine to the ortho and para positions.
Reaction: C₆H₅CH₂CH₃ + Br₂ --(FeBr₃)--> C₆H₄Br(CH₂CH₃) + HBr
The reaction typically produces a mixture of 1-bromo-2-ethylbenzene (ortho) and 1-bromo-4-ethylbenzene (B134493) (para). Separation of the desired ortho isomer is a critical optimization step, usually achieved through fractional distillation.
Step 2: Nitration of 1-Bromo-2-ethylbenzene The crucial step is the regioselective nitration of 1-bromo-2-ethylbenzene. This is typically carried out using a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). chemguide.co.uk The sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). jove.com
Reaction: C₆H₄Br(CH₂CH₃) + HNO₃ --(H₂SO₄)--> C₆H₃Br(CH₂CH₃)(NO₂) + H₂O
The directing effects of the existing substituents guide the position of the incoming nitro group. The ethyl group directs ortho and para, while the bromo group also directs ortho and para. The position C3 is ortho to both groups, while other positions like C4, C5, and C6 are also activated. This leads to the formation of a mixture of isomers, with this compound being one of the products.
Yield Enhancement and Selectivity Control
Controlling the regioselectivity of the nitration step is the primary challenge in this synthesis. To enhance the yield of the desired this compound isomer, reaction conditions must be carefully controlled.
Temperature: Nitration reactions are highly exothermic. byjus.com Maintaining a low temperature (typically below 50°C) is crucial to prevent over-nitration and the formation of dinitro products. chemguide.co.uk Lower temperatures can also influence the isomer ratio.
Nitrating Agent: The choice and concentration of the nitrating agent can affect selectivity. While mixed acid is standard, alternative nitrating agents like nitric acid in acetic anhydride (B1165640) can sometimes offer different regiochemical outcomes. google.com
Reaction Time: Careful monitoring of the reaction progress is necessary to maximize the yield of the mono-nitro product while minimizing side reactions.
The table below summarizes typical conditions for the key reaction steps, based on analogous transformations reported in the literature.
| Step | Reactant | Reagents | Catalyst | Temperature (°C) | Typical Outcome |
| Bromination | Ethylbenzene | Br₂ | FeBr₃ | Room Temp | Mixture of ortho and para isomers |
| Nitration | 1-Bromo-2-ethylbenzene | Conc. HNO₃ / Conc. H₂SO₄ | H₂SO₄ | < 50 | Mixture of nitro isomers |
Industrial-Scale Synthesis Considerations (e.g., Continuous Flow Systems)
On an industrial scale, nitration reactions pose significant safety risks due to their high exothermicity and the use of corrosive acids. ewadirect.com Traditional batch reactors can suffer from poor heat transfer and the potential for runaway reactions. vapourtec.com
Continuous flow chemistry offers a safer and more efficient alternative for industrial-scale nitration. beilstein-journals.org In a continuous flow system, reactants are pumped through narrow tubes or microreactors where they mix and react. google.com This technology provides several advantages:
Superior Heat Transfer: The high surface-area-to-volume ratio of microreactors allows for rapid and efficient removal of heat, preventing dangerous temperature spikes. researchgate.net
Enhanced Safety: The small volume of reactants within the reactor at any given time significantly reduces the risk associated with a potential runaway reaction. vapourtec.com
Precise Control: Flow rates, mixing, and temperature can be precisely controlled, leading to higher consistency, improved selectivity, and potentially higher yields. pku.edu.cn
Scalability: Production can be scaled up by running multiple reactors in parallel or by operating the system for longer periods.
Novel Synthetic Approaches and Catalytic Methods
Research into more efficient and selective synthesis methods is ongoing, with a focus on advanced catalytic systems.
Exploration of Transition Metal-Catalyzed Syntheses
Transition metal complexes have emerged as potential catalysts for nitration reactions, offering milder reaction conditions and, in some cases, improved regioselectivity compared to traditional mixed-acid methods. tandfonline.comresearchgate.net Complexes of cobalt, copper, manganese, and nickel have been shown to catalyze the nitration of various aromatic compounds using nitric acid, often at room temperature. tandfonline.com
Stereoselective and Regioselective Synthetic Strategies
The primary challenge in synthesizing this compound lies in controlling the position of the incoming electrophiles during aromatic substitution reactions. The directing effects of the substituents (ethyl, bromo, and nitro groups) govern the regiochemical outcome. fiveable.melibretexts.orgopenstax.org Two plausible synthetic routes starting from commercially available precursors are analyzed below.
Route A: Bromination of 1-ethyl-2-nitrobenzene
This strategy involves the electrophilic bromination of 1-ethyl-2-nitrobenzene. The directing effects of the ethyl and nitro groups must be considered.
Ethyl Group: An alkyl group, such as ethyl, is an activating group and an ortho, para-director. libretexts.orgpressbooks.pub This means it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it.
Nitro Group: A nitro group is a strongly deactivating group and a meta-director. libretexts.orgpressbooks.pub It directs incoming electrophiles to the position meta to it.
In 1-ethyl-2-nitrobenzene, the directing effects of the two substituents are as follows:
The ethyl group at C1 directs incoming electrophiles to positions C2 (occupied), C6, and C4.
The nitro group at C2 directs incoming electrophiles to positions C4 and C6.
Both groups direct the incoming electrophile to the C4 and C6 positions. However, the position C3 is not favored by either group. Therefore, direct bromination of 1-ethyl-2-nitrobenzene is unlikely to yield the desired this compound as the major product. The primary products would be 4-Bromo-1-ethyl-2-nitrobenzene and 6-Bromo-1-ethyl-2-nitrobenzene.
Route B: Nitration of 2-ethylbromobenzene
This approach involves the electrophilic nitration of 2-ethylbromobenzene (o-ethylbromobenzene). The directing effects of the ethyl and bromo groups are key to the outcome.
Ethyl Group: As an ortho, para-director, it will direct the incoming nitro group to the positions ortho and para to it.
Bromo Group: Halogens are deactivating groups but are also ortho, para-directors. libretexts.orgpressbooks.pub
In 2-ethylbromobenzene, the directing effects are:
The bromo group at C1 directs incoming electrophiles to C2 (occupied), C6, and C4.
The ethyl group at C2 directs incoming electrophiles to C1 (occupied), C3, and C5.
The directing effects of the bromo and ethyl groups are not reinforcing for the desired C3 position. The ethyl group directs to C3, while the bromo group does not. The activating effect of the ethyl group might lead to some formation of the 3-nitro isomer, but a mixture of products, including 4-nitro and 6-nitro isomers, is highly probable. The steric hindrance from the adjacent ethyl group at the C3 position could also reduce the yield of the desired product.
Alternative Strategy: The Sandmeyer Reaction
Given the challenges in achieving the desired regioselectivity through direct electrophilic substitution, an alternative route involving the Sandmeyer reaction could be employed. This multi-step process offers a more controlled method for introducing the bromo or nitro group at a specific position. A potential sequence could be:
Nitration of Ethylbenzene: To produce a mixture of o- and p-nitroethylbenzene.
Separation of Isomers: Isolation of o-nitroethylbenzene.
Reduction of the Nitro Group: Conversion of o-nitroethylbenzene to o-ethylaniline.
Diazotization: Reaction of o-ethylaniline with nitrous acid to form a diazonium salt.
Sandmeyer Reaction: Treatment of the diazonium salt with a copper(I) bromide to introduce the bromo group at the position of the former amino group, yielding 2-ethylbromobenzene.
Nitration: As discussed in Route B, nitration of 2-ethylbromobenzene would then be carried out.
While this route is longer, it provides a more reliable way to obtain the necessary precursors with the correct substitution pattern.
Comparison of Synthetic Efficiency and Green Chemistry Metrics
A comparative analysis of the proposed synthetic routes can be performed using green chemistry metrics such as Atom Economy (AE) and E-Factor (Environmental Factor). These metrics help in evaluating the efficiency and environmental impact of a chemical process.
Atom Economy
Atom Economy is a theoretical measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. study.com
AE (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100
For the key steps in the proposed routes:
| Reaction | Reactants | Desired Product | Byproduct(s) | Atom Economy (%) |
| Route A: Bromination | 1-ethyl-2-nitrobenzene + Br₂ | This compound | HBr | 74.2% |
| Route B: Nitration | 2-ethylbromobenzene + HNO₃ | This compound | H₂O | 92.7% |
From an atom economy perspective, the nitration step in Route B is more efficient than the bromination step in Route A, as the byproduct (water) has a much lower molecular weight than hydrogen bromide.
E-Factor
The E-Factor provides a more practical measure of the environmental impact by considering the total mass of waste generated per unit of product. nih.govmdpi.com
E-Factor = (Total Mass of Waste) / (Mass of Product)
Interactive Data Table: Qualitative Comparison of Synthetic Routes
| Metric | Route A: Bromination of 1-ethyl-2-nitrobenzene | Route B: Nitration of 2-ethylbromobenzene | Alternative: Sandmeyer Route | Greener Alternatives |
| Regioselectivity | Low | Low to Moderate | High | Potentially high with shape-selective catalysts |
| Number of Steps | 1 | 1 | Multiple | Varies |
| Atom Economy (key step) | Lower (74.2%) | Higher (92.7%) | Varies (generally lower) | Can be high |
| E-Factor (qualitative) | High | High | Very High | Lower |
| Reagents | Br₂, Lewis Acid (e.g., FeBr₃) | Conc. HNO₃, Conc. H₂SO₄ | NaNO₂, H⁺, CuBr, etc. | NBS, Solid acid catalysts |
| Solvents | Halogenated solvents (e.g., CCl₄) | Often neat or excess H₂SO₄ | Aqueous, Organic | Greener solvents (e.g., ionic liquids) |
| Waste Stream | HBr, Lewis acid waste, solvent | Spent strong acids, NOx gases | Diazonium waste, copper salts, solvents | Recyclable catalysts, benign byproducts |
Discussion of Synthetic Efficiency and Green Metrics:
Direct Electrophilic Substitution (Routes A and B): Both direct routes suffer from poor regioselectivity, leading to the formation of multiple isomers. This necessitates energy-intensive separation processes, which significantly increases the E-Factor. The use of strong acids in nitration and halogenated solvents and Lewis acids in bromination contributes to a significant waste stream. nih.gov
Greener Alternatives: To improve the green profile of these syntheses, several strategies can be considered. For bromination, using N-Bromosuccinimide (NBS) can be a milder alternative to Br₂. whiterose.ac.uk For nitration, the use of solid acid catalysts, such as zeolites, can enhance regioselectivity and reduce the use of corrosive and difficult-to-recycle strong acids. acs.org These catalysts can often be recovered and reused, further lowering the E-Factor. The use of greener solvents, such as ionic liquids, or performing reactions under solvent-free conditions can also significantly reduce the environmental impact.
Chemical Reactivity and Mechanistic Investigations
Reactions Involving the Bromo Substituent
The carbon-bromine bond is the most reactive site for many transformations of 1-Bromo-2-ethyl-3-nitrobenzene, including nucleophilic aromatic substitutions and palladium-catalyzed cross-coupling reactions.
Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for aryl halides bearing strongly electron-withdrawing groups. libretexts.org The reaction typically proceeds through a two-step addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com The subsequent elimination of the leaving group restores the aromaticity of the ring. chemistrysteps.com For SNAr to occur, the presence of potent electron-withdrawing groups, such as a nitro group, is essential to stabilize the negatively charged intermediate. masterorganicchemistry.com
The feasibility and rate of SNAr reactions are highly dependent on the position of the electron-withdrawing group relative to the leaving group. The nitro group exerts its activating influence through both inductive (-I) and resonance (-M or -R) effects. echemi.com Resonance stabilization of the negative charge in the Meisenheimer complex is most effective when the nitro group is positioned ortho or para to the site of nucleophilic attack. libretexts.orgstackexchange.com
In the case of this compound, the bromo leaving group is situated meta to the nitro group. When a nucleophile attacks the carbon bearing the bromine, the resulting negative charge in the Meisenheimer complex cannot be directly delocalized onto the nitro group via resonance. stackexchange.com This lack of direct resonance stabilization makes the intermediate less stable compared to that formed from an ortho- or para-bromonitrobenzene isomer. Consequently, this compound is expected to be significantly less reactive in SNAr reactions than its ortho- and para-substituted counterparts. echemi.comstackexchange.com
The ethyl group is a weak electron-donating group through induction (+I effect) and hyperconjugation. This effect slightly increases the electron density of the ring, which modestly deactivates it towards nucleophilic attack. Furthermore, its position ortho to the bromo substituent introduces steric hindrance, which can impede the approach of the incoming nucleophile to the reaction center.
| Isomer | Position of Br relative to NO₂ | Expected SNAr Reactivity | Reasoning |
|---|---|---|---|
| 1-Bromo-2-nitrobenzene (ortho) | ortho | High | Strong resonance stabilization of the Meisenheimer complex by the nitro group. |
| 1-Bromo-4-nitrobenzene (para) | para | High | Strong resonance stabilization of the Meisenheimer complex by the nitro group. stackexchange.com |
| 1-Bromo-3-nitrobenzene (meta) | meta | Low | No direct resonance stabilization of the negative charge onto the nitro group. stackexchange.com |
| This compound | meta | Very Low | No resonance stabilization from the nitro group, plus steric hindrance and weak deactivation from the ortho-ethyl group. |
For SNAr reactions, the first step—the nucleophilic addition and formation of the Meisenheimer complex—is generally the rate-determining step. echemi.comnih.gov This is because this step involves the disruption of the ring's aromaticity. The subsequent elimination of the halide is fast as it restores the stable aromatic system. nih.gov
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and aryl bromides are common substrates for these transformations. libretexts.org The general catalytic cycle for these reactions involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with an organometallic reagent, and reductive elimination to yield the product and regenerate the Pd(0) catalyst. libretexts.org The electron-withdrawing nitro group in this compound generally makes the substrate more reactive towards the initial oxidative addition step.
This compound is a viable substrate for several key palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species (like a boronic acid or ester) in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org It is widely used to form biaryl structures. The reaction is tolerant of a wide variety of functional groups, including the nitro group. nih.gov
Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. organic-chemistry.org The reaction is typically carried out in the presence of a palladium catalyst and a base. The presence of electron-withdrawing groups on the aryl halide can facilitate the reaction. nih.gov
Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.org It is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org Copper-free versions of the reaction have also been developed. nih.gov
| Reaction Name | Coupling Partner | General Product | Typical Catalytic System |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Arylboronic Acid (Ar-B(OH)₂) | Substituted Biphenyl | Pd(OAc)₂, Pd(PPh₃)₄ with a phosphine (B1218219) ligand and a base (e.g., K₂CO₃, Cs₂CO₃). wikipedia.orgorganic-chemistry.org |
| Heck Reaction | Alkene (e.g., Styrene) | Substituted Stilbene | Pd(OAc)₂ with a phosphine ligand and a base (e.g., K₂CO₃, Et₃N). organic-chemistry.orgmdpi.com |
| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Disubstituted Alkyne | PdCl₂(PPh₃)₂, CuI, and an amine base (e.g., Et₃N). wikipedia.orgorganic-chemistry.org |
The success of palladium-catalyzed cross-coupling reactions often hinges on the choice of ligand coordinated to the palladium center. nih.gov The ligand influences the catalyst's stability, solubility, and reactivity by modulating the electronic and steric properties of the metal.
For substrates like this compound, several factors must be considered for catalyst optimization:
Electronic Effects: The substrate is electron-deficient due to the nitro group. Electron-rich ligands, such as bulky alkylphosphines (e.g., P(t-Bu)₃) or N-heterocyclic carbenes (NHCs), can increase the electron density on the palladium center. nih.govacs.org This enhances its ability to undergo oxidative addition with the aryl bromide, which is often the rate-limiting step. nih.gov
Steric Hindrance: The ethyl group at the ortho position introduces steric bulk around the reaction site. The use of bulky ligands can promote the reductive elimination step and help prevent catalyst deactivation pathways. nih.gov However, excessive steric bulk on both the ligand and substrate can also hinder the initial oxidative addition. Therefore, a careful balance is required.
Catalyst Stability: The nitro group can potentially coordinate with the palladium center, leading to catalyst inhibition or decomposition. Robust ligands that form stable complexes with palladium are necessary to ensure high catalytic turnover and prevent side reactions. NHC-based palladium catalysts, for instance, are known for their structural robustness and high activity in coupling reactions involving nitroarenes. acs.orgchemrxiv.org
Optimization often involves screening a variety of palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands to find the combination that provides the highest yield and selectivity for a specific transformation. organic-chemistry.orgnih.gov
| Ligand Class | Example | Key Features | Suitability for this compound |
|---|---|---|---|
| Trialkylphosphines | Tri-tert-butylphosphine (P(t-Bu)₃) | Strongly electron-donating, bulky. | Good for promoting oxidative addition with electron-deficient aryl halides. organic-chemistry.org |
| N-Heterocyclic Carbenes (NHCs) | IMes, SIMes | Very strong σ-donors, sterically tunable, form robust Pd complexes. | Highly effective and stable catalysts, suitable for challenging substrates including nitroarenes. acs.orgresearchgate.net |
| Buchwald-type Biarylphosphines | BrettPhos, XPhos | Bulky and electron-rich, highly active for various cross-couplings. | Often show high catalytic activity for C-N and C-C bond formation with nitroarenes. acs.org |
Cross-Coupling Reactions
Palladium-Catalyzed Reactions (e.g., Heck, Suzuki, Sonogashira Couplings)
Mechanistic Intermediates in Catalytic Cycles
While specific mechanistic studies on this compound are not extensively documented, insights can be drawn from related systems in palladium-catalyzed cross-coupling reactions. The generally accepted mechanism for reactions like the Suzuki-Miyaura coupling involves a catalytic cycle initiated by the oxidative addition of the aryl halide to a Pd(0) complex. For this compound, this would involve the cleavage of the C-Br bond.
However, the presence of the nitro group introduces the possibility of an alternative, though less common, oxidative addition pathway involving the C-NO2 bond. Mechanistic investigations on nitroarenes have shown that the formation of an η2-arene palladium complex can precede the cleavage of the C(sp2)–NO2 bond through oxidative addition to the Pd(0) center mdpi.com. A key intermediate in this process, a BrettPhos-Pd(Ph)(NO2) complex, has been isolated and characterized, supporting the viability of this pathway mdpi.com.
The steric hindrance from the ortho-ethyl group in this compound is expected to play a crucial role in the formation of these intermediates. Increased steric bulk around the C-Br bond could potentially hinder the approach of the bulky phosphine-ligated palladium catalyst. Interestingly, studies on sterically hindered aryl halides have revealed that severe steric hindrance can accelerate the activation of the aryl halide, not through a traditional 2-electron oxidative addition, but via a 1-electron-based halogen abstraction by Pd(0), suggesting a radical pathway nih.gov.
Other Metal-Catalyzed Coupling Reactions
Beyond Suzuki-Miyaura coupling, this compound is a potential substrate for various other metal-catalyzed cross-coupling reactions, leveraging the reactive C-Br bond. The choice of catalyst, ligand, and reaction conditions is critical, especially given the steric hindrance and the presence of the deactivating nitro group.
Heck Reaction: The Heck reaction, which couples aryl halides with alkenes, is a plausible transformation. Palladium(II) complexes are commonly used as catalysts in these reactions researchgate.net. For a sterically hindered substrate like this compound, the choice of a suitable ligand is crucial to facilitate the coupling and prevent side reactions.
Stille Coupling: This reaction involves the coupling of an organostannane with an organic halide. Palladium catalysts are typically employed, and the reaction is known for its tolerance of a wide range of functional groups researchgate.net.
Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide. It is typically catalyzed by a palladium complex and a copper(I) co-catalyst.
The success of these coupling reactions with this compound would be highly dependent on overcoming the steric hindrance presented by the ortho-ethyl group. The use of bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu groups, has proven effective in facilitating cross-coupling reactions of sterically demanding aryl halides researchgate.netrsc.org. These ligands can promote the challenging oxidative addition step and stabilize the resulting palladium intermediates.
Reactions Involving the Nitro Group
The nitro group is a versatile functional handle that can undergo a variety of transformations, significantly impacting the electronic properties of the aromatic ring.
Selective Reduction Strategies (e.g., to Amino, Hydroxylamino, Azoxy Derivatives)
The reduction of the nitro group is a fundamental transformation in aromatic chemistry, providing access to various nitrogen-containing functional groups. A range of reagents can be employed to achieve selective reduction to different oxidation states.
Reduction to Anilines (Amino Derivatives): The complete reduction of the nitro group to an amine (aniline) is a common and synthetically useful reaction. Several methods are available for this transformation, offering varying degrees of selectivity and functional group tolerance.
Catalytic Hydrogenation: This method typically employs catalysts like palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel with hydrogen gas wikipedia.org. It is an efficient method, but care must be taken as other functional groups, such as alkenes or alkynes, can also be reduced.
Metal/Acid Systems: Reagents such as iron in acidic media, tin(II) chloride, or titanium(III) chloride are effective for the reduction of nitroarenes wikipedia.org.
Sulfur-based Reagents: A method using elemental sulfur and a mild base has been developed for the reduction of aromatic nitro compounds to the corresponding anilines, which tolerates a range of functional groups and avoids the use of transition metals researchgate.net. Sodium hydrosulfite and sodium sulfide (B99878) are also effective reagents wikipedia.org.
Sodium Borohydride (B1222165) with Transition Metal Complexes: While sodium borohydride alone is generally not strong enough to reduce nitroarenes, its reducing power can be enhanced by the presence of transition metal complexes like Ni(PPh3)4 jsynthchem.com.
Reduction to Hydroxylamines: Partial reduction of the nitro group can yield N-arylhydroxylamines. Specific reagents and conditions are required to stop the reduction at this intermediate stage.
Raney Nickel and Hydrazine: This combination at low temperatures (0-10 °C) can selectively produce aryl hydroxylamines wikipedia.org.
Zinc Metal: Zinc in the presence of aqueous ammonium (B1175870) chloride is another common reagent for this transformation wikipedia.org.
Reduction to Azo and Azoxy Derivatives: Under certain conditions, reductive coupling of two nitroarene molecules can occur to form azo or azoxy compounds.
Metal Hydrides: Reagents like lithium aluminum hydride (LiAlH4), which are typically not used for aniline (B41778) synthesis from nitroarenes, can lead to the formation of azo compounds wikipedia.org.
Zinc Metal: Treatment of nitroarenes with excess zinc metal can result in the formation of N,N'-diarylhydrazines, which can be further oxidized to azo compounds wikipedia.org.
Table 1: Selective Reduction Strategies for Aromatic Nitro Groups
| Desired Product | Reagent(s) | Typical Conditions |
| Aniline (Amino) | Catalytic Hydrogenation (e.g., Pd/C, H2) | Varies |
| Aniline (Amino) | Fe / Acid (e.g., HCl) | Acidic media |
| Aniline (Amino) | SnCl2 | Acidic media |
| Aniline (Amino) | Sulfur / Base (e.g., KOH) | H2O:DMSO |
| Hydroxylamine | Raney Ni / Hydrazine | 0-10 °C |
| Hydroxylamine | Zn / NH4Cl | Aqueous |
| Azo/Azoxy | Metal Hydrides (e.g., LiAlH4) | Aprotic solvent |
Functional Group Transformations of the Nitro Moiety
Beyond reduction, the nitro group can be involved in other transformations, although these are less common for simple nitroarenes. In highly activated systems, the nitro group can act as a leaving group in nucleophilic aromatic substitution (SNA) reactions. The strong electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions nih.gov. For this compound, nucleophilic attack would be directed to the positions ortho and para to the nitro group.
Role of the Nitro Group in Aromatic Ring Activation/Deactivation
The nitro group is a powerful electron-withdrawing group, which significantly deactivates the benzene (B151609) ring towards electrophilic aromatic substitution (EAS) reactions. This deactivation is a result of both a strong inductive effect (-I) and a strong resonance effect (-M), which pull electron density away from the aromatic system. This reduced electron density makes the ring less nucleophilic and therefore less reactive towards electrophiles.
The deactivating effect of the nitro group is most pronounced at the ortho and para positions due to resonance delocalization of the positive charge in the sigma complex intermediate. As a result, the nitro group is a meta-director for EAS reactions. In the case of this compound, the directing effects of the three substituents would need to be considered for any further electrophilic substitution. The ethyl group is an ortho, para-directing activator, while the bromo group is an ortho, para-directing deactivator. The nitro group is a meta-directing deactivator. The outcome of an EAS reaction on this molecule would depend on the interplay of these competing directing effects and the steric hindrance around the available positions.
Reactions Involving the Ethyl Substituent
The ethyl group, while generally less reactive than the other functional groups on the ring, can undergo reactions at its benzylic position (the carbon atom directly attached to the benzene ring). The benzylic position is activated due to the ability of the adjacent aromatic ring to stabilize radical, cationic, or anionic intermediates through resonance chemistrysteps.comchemistry.coach.
Benzylic Halogenation: The benzylic hydrogens of the ethyl group can be substituted with halogens, typically bromine or chlorine, under free-radical conditions. This is often achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., light or peroxide) chemistrysteps.comlibretexts.org. This reaction proceeds via a resonance-stabilized benzylic radical intermediate. For this compound, this would lead to the formation of 1-bromo-2-(1-bromoethyl)-3-nitrobenzene.
Benzylic Oxidation: The benzylic position of the ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (B83412) (KMnO4) or chromic acid chemistrysteps.comlibretexts.org. This reaction requires the presence of at least one benzylic hydrogen. The reaction would convert the ethyl group to a carboxylic acid group, yielding 2-bromo-6-nitrobenzoic acid.
Table 2: Reactions of the Ethyl Substituent
| Reaction Type | Reagent(s) | Product Functional Group |
| Benzylic Halogenation | N-Bromosuccinimide (NBS), light/peroxide | Bromoalkyl |
| Benzylic Oxidation | Potassium Permanganate (KMnO4) or Chromic Acid | Carboxylic Acid |
Functionalization of the Aliphatic Side Chain (e.g., Oxidation, Halogenation)
The ethyl side chain of this compound is susceptible to reactions characteristic of alkylbenzenes, particularly at the benzylic position (the carbon atom attached to the benzene ring). This reactivity is due to the stabilization of reaction intermediates, such as radicals or carbocations, by the adjacent aromatic ring.
Oxidation: Strong oxidizing agents can convert the ethyl group into a carboxylic acid. This reaction typically requires the presence of at least one hydrogen atom on the benzylic carbon. youtube.com For this compound, the ethyl group can be oxidized to a carboxyl group, yielding 2-bromo-6-nitrobenzoic acid. This transformation highlights the robustness of the aromatic ring and the other substituents under harsh oxidative conditions.
Halogenation: The benzylic position of the ethyl group can undergo free-radical halogenation. This type of reaction is selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical. For instance, reaction with N-Bromosuccinimide (NBS) in the presence of a radical initiator would likely lead to the formation of 1-bromo-2-(1-bromoethyl)-3-nitrobenzene.
| Reaction Type | Reagent(s) | Product | Reaction Conditions |
|---|---|---|---|
| Oxidation | KMnO₄ or H₂CrO₄ | 2-Bromo-6-nitrobenzoic acid | Heat, Acidic/Basic conditions |
| Benzylic Halogenation | N-Bromosuccinimide (NBS), Peroxide | 1-Bromo-2-(1-bromoethyl)-3-nitrobenzene | Light or heat |
Impact of the Ethyl Group on Aromatic Reactivity and Steric Hindrance
The ethyl group influences the reactivity of the aromatic ring in two primary ways: electronically and sterically.
Electronic Effect: As an alkyl group, the ethyl substituent is a weak electron-donating group through inductive effects and hyperconjugation. wikipedia.org This electron-donating nature slightly activates the benzene ring towards electrophilic aromatic substitution, making it more nucleophilic than unsubstituted benzene. Alkyl groups are generally ortho-, para-directors. wikipedia.org
Steric Hindrance: In this compound, the ethyl group is positioned between the bulky bromo and nitro groups. This arrangement creates significant steric hindrance around the C2 position of the benzene ring. This steric crowding can impede the approach of reagents to the adjacent positions on the ring and may influence the rotational freedom of the ethyl group itself. researchgate.net This hindrance plays a crucial role in directing the regioselectivity of further substitution reactions.
Electrophilic Aromatic Substitution on the Ring System
Directing Group Effects and Positional Isomerism Control
The outcome of an electrophilic aromatic substitution reaction is determined by the combined directing effects of the bromo, ethyl, and nitro groups.
Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group, which strongly deactivates the ring towards electrophilic attack. savemyexams.comlibretexts.org It is a meta-director, meaning it directs incoming electrophiles to the position meta to itself (C5). savemyexams.comlibretexts.org
Bromo Group (-Br): Halogens are an interesting case; they are deactivating due to their electron-withdrawing inductive effect but are ortho-, para-directors because of their electron-donating resonance effect. wikipedia.org In this molecule, the bromo group at C1 would direct incoming electrophiles to the ortho (C6, as C2 is occupied) and para (C4) positions.
Ethyl Group (-CH₂CH₃): This alkyl group is a weakly activating, ortho-, para-director. wikipedia.orgsavemyexams.com Located at C2, it directs incoming electrophiles to the ortho (C-H at C1 is replaced by Br, C3 is occupied) and para (C5) positions.
Position C4: Favored by the bromo group (para).
Position C5: Favored by the nitro group (meta) and the ethyl group (para).
Position C6: Favored by the bromo group (ortho).
| Substituent | Position | Electronic Effect | Directing Preference |
|---|---|---|---|
| Bromo (-Br) | C1 | Deactivating (Inductive) / Donating (Resonance) | Ortho, Para (C6, C4) |
| Ethyl (-CH₂CH₃) | C2 | Weakly Activating (Inductive) | Ortho, Para (C5) |
| Nitro (-NO₂) | C3 | Strongly Deactivating (Resonance & Inductive) | Meta (C5) |
Kinetic and Thermodynamic Aspects of Substitution
Kinetic Control: The rate of electrophilic aromatic substitution is highly dependent on the activation energy of the rate-determining step, which is the formation of the sigma complex. masterorganicchemistry.com The presence of two deactivating groups (nitro and bromo) on the benzene ring significantly increases this activation energy. These groups withdraw electron density, making the ring less nucleophilic and thus less reactive towards electrophiles. libretexts.org Consequently, electrophilic substitution on this compound is expected to be kinetically slow, requiring more forcing conditions (e.g., higher temperatures, stronger acid catalysts) compared to benzene or toluene. msu.edumsu.edu For example, the nitration of nitrobenzene (B124822) is about 10,000 times slower than the nitration of benzene. libretexts.org
Thermodynamic Control: The stability of the intermediate sigma complex influences the product distribution. When an electrophile attacks, the positive charge in the intermediate is delocalized across the ring. For meta-attack relative to the nitro group, the resonance structures avoid placing the positive charge on the carbon atom directly attached to the electron-withdrawing nitro group. libretexts.org This arrangement is thermodynamically more stable than the intermediates for ortho or para attack, which would have a destabilizing resonance structure with adjacent positive charges. This thermodynamic consideration reinforces the meta-directing effect of the nitro group and suggests that the product resulting from attack at C5 would be the most stable isomer formed.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for probing the structure of 1-Bromo-2-ethyl-3-nitrobenzene at the atomic level, offering insights into the connectivity and three-dimensional arrangement of its atoms.
High-resolution ¹H and ¹³C NMR spectroscopy are fundamental for establishing the basic framework of the molecule. The ¹H NMR spectrum provides information about the number of chemically non-equivalent protons, their local electronic environment, and their proximity to neighboring protons. For this compound, the aromatic region of the ¹H NMR spectrum is expected to show a complex splitting pattern due to the coupling of the three adjacent protons on the benzene (B151609) ring. The ethyl group will exhibit a characteristic quartet for the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons.
The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. In this compound, eight distinct signals are anticipated: six for the aromatic carbons and two for the ethyl group carbons. The chemical shifts of the aromatic carbons are significantly influenced by the electron-withdrawing effects of the nitro and bromo groups and the electron-donating nature of the ethyl group.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH | 7.50 - 8.20 | 120.0 - 150.0 |
| Ethyl -CH₂ | ~2.80 (quartet) | ~25.0 |
| Ethyl -CH₃ | ~1.30 (triplet) | ~15.0 |
> Note: These are predicted values and may vary based on the solvent and experimental conditions.
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structure Proof
To unambiguously assign the proton and carbon signals and to confirm the connectivity, two-dimensional NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment establishes proton-proton coupling relationships. For this compound, COSY would show correlations between the adjacent aromatic protons and between the methylene and methyl protons of the ethyl group.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for each protonated aromatic and ethyl group carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. HMBC is crucial for confirming the substitution pattern on the benzene ring by showing correlations from the ethyl protons to the aromatic carbons and from the aromatic protons to neighboring carbons.
The ethyl group in this compound is not static and can rotate about the carbon-carbon single bond. Dynamic NMR studies, which involve recording NMR spectra at various temperatures, can provide information about the rotational energy barrier of the ethyl group. At low temperatures, the rotation may be slow enough on the NMR timescale to observe distinct signals for different conformers, while at higher temperatures, these signals would coalesce into a time-averaged spectrum.
Vibrational Spectroscopy
The FT-IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its functional groups. The nitro group will show strong asymmetric and symmetric stretching vibrations. The aromatic ring will have C-H stretching vibrations and C=C stretching vibrations. The ethyl group will exhibit C-H stretching and bending vibrations. The C-Br stretching vibration is also expected to be present in the fingerprint region.
Table 2: Characteristic FT-IR Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1570 |
| Nitro (NO₂) | Symmetric Stretch | 1300 - 1370 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| Alkyl C-H | Stretch | 2850 - 2960 |
| C-Br | Stretch | 500 - 600 |
> Note: These are general ranges and the exact peak positions can be influenced by the molecular structure.
Raman Spectroscopy for Molecular Vibrations and Symmetry Analysis
Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the symmetric stretching of the nitro group and the vibrations of the benzene ring are expected to be strong in the Raman spectrum. The low symmetry of the molecule would result in a complex Raman spectrum with many active vibrational modes. Analysis of both FT-IR and Raman spectra can lead to a more complete assignment of the vibrational modes of the molecule.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. This information is critical for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental formula. While no experimental HRMS data for this compound has been published, its theoretical exact mass can be calculated from its molecular formula, C₈H₈BrNO₂.
Based on the most abundant isotopes of each element (¹H, ¹²C, ¹⁴N, ¹⁶O, and ⁷⁹Br), the theoretical monoisotopic mass of this compound is 228.97384 Da . An experimental HRMS analysis would aim to measure a mass value extremely close to this theoretical calculation to confirm the compound's elemental composition.
Table 1: Theoretical Isotopic Mass Data for this compound
| Molecular Formula | Isotope | Theoretical Exact Mass (Da) |
|---|---|---|
| C₈H₈⁷⁹BrNO₂ | [M]⁺ | 228.97384 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating a precursor ion and inducing its fragmentation to observe the resulting product ions. This technique is invaluable for structural elucidation.
No experimental MS/MS studies detailing the fragmentation pathways of this compound are available. A hypothetical fragmentation pattern, based on the known behavior of related nitroaromatic and brominated compounds, would likely involve the following key fragmentation steps:
Loss of the nitro group (-NO₂): This is a common fragmentation pathway for nitroaromatic compounds.
Loss of the ethyl group (-C₂H₅): Benzylic cleavage to lose the ethyl group would result in a stable fragment.
Loss of a bromine radical (-Br•): Cleavage of the carbon-bromine bond.
Sequential loss of small neutral molecules: Such as CO, C₂H₄ (ethene), or HNO₂.
Without experimental data, a definitive fragmentation pathway and the relative abundances of fragment ions for this compound cannot be established.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions and conjugated systems.
Electronic Transitions and Chromophoric System Analysis
There are no published UV-Vis absorption spectra for this compound. The chromophoric system in this molecule is the nitro-substituted benzene ring. Generally, nitrobenzenes exhibit two characteristic absorption bands:
A strong absorption band at shorter wavelengths (around 250-280 nm) attributed to a π → π* transition of the benzene ring conjugated with the nitro group.
A weaker absorption band at longer wavelengths (around 300-340 nm) resulting from an n → π* transition, involving the non-bonding electrons of the oxygen atoms in the nitro group.
The presence of the bromo and ethyl substituents would be expected to cause a slight shift (either a bathochromic/red shift to longer wavelengths or a hypsochromic/blue shift to shorter wavelengths) in the absorption maxima compared to unsubstituted nitrobenzene (B124822). However, the exact positions and molar absorptivities (ε) of these bands for this compound remain undetermined without experimental data.
X-ray Crystallography
X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Single-Crystal X-ray Diffraction for Solid-State Molecular Structure
A search of crystallographic databases reveals that a single-crystal X-ray diffraction study for this compound has not been reported. Consequently, there is no experimental data on its crystal system, space group, unit cell dimensions, or detailed intramolecular bond lengths and angles. Such an analysis would provide unequivocal proof of its molecular structure and conformation in the solid state, including the dihedral angle between the nitro group and the benzene ring, which is influenced by the steric hindrance from the adjacent ethyl and bromo substituents.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Crystal Packing Analysis and Intermolecular Interaction Networks (e.g., Hydrogen Bonding, π-Stacking)
A pertinent example for this analysis is the crystal structure of 4-Bromo-1-nitrobenzene. Detailed crystallographic studies of this compound have elucidated the key intermolecular forces at play, which are likely to be relevant to its isomers and derivatives, including this compound. The crystal structure of 4-Bromo-1-nitrobenzene demonstrates the presence of π–π stacking interactions, weak intermolecular C—H⋯O hydrogen bonds, and short Br⋯O contacts nih.gov.
Additionally, short Br⋯O contacts, with distances of 3.227 (4) Å and 3.401 (4) Å, are also present in the crystal structure of 4-Bromo-1-nitrobenzene nih.gov. These distances are less than the sum of the van der Waals radii of bromine and oxygen, suggesting the presence of halogen bonding. Halogen bonding is a directional, non-covalent interaction where a halogen atom acts as an electrophilic species and interacts with a nucleophile, in this case, the oxygen atom of the nitro group.
The interplay of these forces—π–π stacking, hydrogen bonding, halogen bonding, and dispersion forces—dictates the final three-dimensional arrangement of the molecules in the crystal. The specific geometry and electronic nature of this compound, with its particular substitution pattern, will fine-tune the relative strengths and geometries of these interactions, leading to a unique crystal packing.
Table of Crystallographic Data for 4-Bromo-1-nitrobenzene nih.gov
| Parameter | Value |
| Molecular Formula | C₆H₄BrNO₂ |
| Molecular Weight | 202.01 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 6.3676 (6) |
| b (Å) | 7.3635 (7) |
| c (Å) | 7.6798 (7) |
| α (°) | 65.554 (9) |
| β (°) | 87.705 (8) |
| γ (°) | 88.884 (8) |
| Volume (ų) | 327.54 (5) |
| Z | 2 |
Table of Intermolecular Interaction Distances for 4-Bromo-1-nitrobenzene nih.gov
| Interaction Type | Donor-Acceptor | Distance (Å) |
| π–π Stacking | Cg(1)···Cg(1)ⁱ | 3.643 (3) |
| π–π Stacking | Cg(1)···Cg(1)ⁱⁱ | 3.741 (3) |
| C—H⋯O Hydrogen Bond | C3—H3···O1ⁱⁱⁱ | 3.359 (6) |
| C—H⋯O Hydrogen Bond | C5—H5···O2ⁱᵛ | 3.276 (6) |
| Br···O Contact | Br1···O1 | 3.227 (4) |
| Br···O Contact | Br1···O2 | 3.401 (4) |
| (Symmetry codes: (i) 1-x, -y, 1-z; (ii) 1-x, 1-y, 1-z; (iii) -x, 1-y, -z+1; (iv) 1-x, -y, 2-z. Cg(1) is the centroid of the benzene ring.) |
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the molecular properties and reactivity of this compound. These methods, grounded in the principles of quantum mechanics, provide insights into the molecule's geometry, electronic structure, and energetic landscape.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) would be a primary tool for investigating this compound. This method is favored for its balance of computational cost and accuracy. Geometry optimization using DFT would reveal the most stable three-dimensional arrangement of the atoms, providing crucial information on bond lengths, bond angles, and dihedral angles. This optimized geometry is the foundation for further electronic structure analysis.
DFT calculations would also elucidate the electronic properties, such as the distribution of electron density, the molecular electrostatic potential, and the dipole moment. These properties are critical for understanding how the molecule interacts with other chemical species.
Selection of Appropriate Basis Sets and Exchange-Correlation Functionals
The accuracy of both DFT and ab initio calculations is highly dependent on the choice of the basis set and, for DFT, the exchange-correlation functional. For a molecule containing a bromine atom, basis sets that include polarization and diffuse functions, such as the Pople-style 6-311+G(d,p) or the Dunning-style correlation-consistent basis sets (e.g., aug-cc-pVTZ), would be necessary to accurately describe the electronic environment.
The selection of the exchange-correlation functional in DFT is also critical. Hybrid functionals, such as B3LYP, or more modern, range-separated functionals like CAM-B3LYP, would likely provide a robust description of the electronic structure of this substituted nitrobenzene.
Molecular Orbital Analysis
Molecular orbital (MO) theory provides a framework for understanding the electronic behavior and reactivity of this compound by examining the distribution and energies of its molecular orbitals.
Frontier Molecular Orbital (FMO) Theory Applications to Reaction Pathways
Frontier Molecular Orbital (FMO) theory utilizes the properties of the HOMO and LUMO to predict the outcomes of chemical reactions. The shapes and energies of these frontier orbitals would determine how this compound interacts with electrophiles and nucleophiles. For instance, the location of the LUMO would indicate the most likely sites for nucleophilic attack, while the distribution of the HOMO would suggest the positions susceptible to electrophilic attack. FMO analysis would be crucial in predicting the regioselectivity of reactions involving this compound.
Computational and Theoretical Chemistry Studies of 1 Bromo 2 Ethyl 3 Nitrobenzene
Computational and theoretical chemistry provide powerful tools for understanding the molecular properties and predicting the behavior of 1-Bromo-2-ethyl-3-nitrobenzene. Through the application of quantum mechanical calculations, particularly Density Functional Theory (DFT), it is possible to model its electronic structure, potential reactivity, and spectroscopic characteristics with a high degree of accuracy. These in silico studies offer deep insights that complement experimental data, guiding further research and application.
Utility in Advanced Organic Synthesis
A Versatile Building Block for Complex Molecular Architectures
The structural characteristics of 1-Bromo-2-ethyl-3-nitrobenzene make it an intriguing starting material for the synthesis of elaborate organic structures. The presence of a bromine atom allows for the formation of new carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions. Simultaneously, the nitro group can be transformed into a variety of other functional groups, and the ethyl group can influence the steric and electronic properties of the molecule and its derivatives.
Precursor for Polycyclic Aromatic Hydrocarbons and Derivatives
While direct experimental evidence for the use of this compound in the synthesis of polycyclic aromatic hydrocarbons (PAHs) is not extensively documented, its structure is amenable to such transformations. The bromo substituent can readily participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille couplings, with appropriate boronic acids or organostannanes containing aromatic rings. Subsequent intramolecular cyclization reactions, potentially involving the ethyl group or other introduced functionalities, could lead to the formation of larger, fused aromatic systems. The nitro group, after reduction to an amino group, could also be a key participant in cyclization strategies to form nitrogen-containing PAHs.
Role in the Synthesis of Heterocyclic Compounds
The synthesis of heterocyclic compounds is another area where this compound could serve as a valuable precursor. The reactivity of the bromo and nitro groups provides multiple avenues for constructing rings containing heteroatoms such as nitrogen, oxygen, or sulfur.
For instance, the bromo group can undergo nucleophilic substitution with various nitrogen, oxygen, or sulfur nucleophiles, which can then participate in intramolecular cyclization reactions. More sophisticated palladium-catalyzed reactions, like the Buchwald-Hartwig amination, could be employed to introduce nitrogen-containing moieties that subsequently form heterocyclic rings.
Furthermore, the reduction of the nitro group to an amine is a pivotal transformation. The resulting aniline (B41778) derivative can undergo a plethora of classical heterocyclic synthesis reactions, such as the Skraup synthesis of quinolines or the Fischer indole synthesis, to generate a diverse range of heterocyclic scaffolds.
Intermediate in the Synthesis of Functional Molecules
The tailored substitution pattern of this compound makes it a promising intermediate for the synthesis of molecules with specific functions, ranging from advanced materials to biologically active compounds.
Precursor for Advanced Materials (e.g., Organic Electronic Materials, Dyes, Polymers)
The development of novel organic materials with tailored electronic and photophysical properties is a rapidly advancing field. Bromo-nitro-aromatic compounds are often utilized as building blocks for these materials. Through reactions like the Sonogashira coupling, the bromo group of this compound can be functionalized with acetylenic units, a common strategy for creating conjugated systems found in organic electronic materials.
The nitro group, being a strong electron-withdrawing group, significantly influences the electronic properties of the aromatic ring. This feature is often exploited in the design of dyes, where the combination of electron-donating and electron-withdrawing groups leads to desirable colorimetric and solvatochromic properties. The nitro group can also be a precursor to other functionalities that are crucial for polymerization processes.
Intermediacy in Agrochemical Research Chemical Production
Many commercial agrochemicals, including herbicides, insecticides, and fungicides, are based on substituted aromatic scaffolds. Halogenated nitroaromatic compounds are common intermediates in the synthesis of these active ingredients. The specific substitution pattern of this compound could be leveraged to create novel agrochemical candidates. The bromo and nitro groups offer handles for chemical modification to fine-tune the biological activity, selectivity, and environmental persistence of the target molecules.
Derivatization Strategies for Expanding Chemical Space
The inherent reactivity of this compound allows for a variety of derivatization strategies aimed at expanding the accessible chemical space. These strategies are centered on the selective modification of its functional groups to introduce new physicochemical properties and structural motifs.
Introduction of Diverse Functional Groups for Structure-Property Relationship Studies
The modification of this compound is a key strategy for conducting structure-property relationship (SPR) studies. By systematically altering the functional groups, chemists can probe how specific structural changes influence the biological activity or material properties of the resulting compounds.
Below is a table illustrating potential derivatization reactions on this compound:
| Reaction Type | Reagents and Conditions | Functional Group Transformation | Potential New Functional Groups |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | C-Br to C-Aryl | Phenyl, Pyridyl, Thienyl |
| Stille Coupling | Organostannane, Pd catalyst | C-Br to C-R | Alkyl, Alkenyl, Aryl |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | C-Br to C-alkyne | Phenylethynyl, Trimethylsilylethynyl |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | C-Br to C-N | Anilines, Benzylamines, Morpholines |
| Nitro Reduction | H₂, Pd/C or SnCl₂, HCl | -NO₂ to -NH₂ | Primary amine |
| Amine Acylation | Acyl chloride, base | -NH₂ to -NHCOR | Amides |
| Amine Sulfonylation | Sulfonyl chloride, base | -NH₂ to -NHSO₂R | Sulfonamides |
These transformations enable the systematic exploration of how changes in steric bulk, electronic properties, and hydrogen bonding potential impact the desired properties of the final compounds.
Formation of Chemical Libraries for Screening and Exploration
The ability to perform a variety of chemical transformations on the this compound scaffold makes it an excellent starting material for the construction of chemical libraries. These libraries, consisting of a collection of structurally related compounds, are invaluable for high-throughput screening in drug discovery and for the exploration of new materials with novel properties.
The generation of a chemical library from this compound can be envisioned through a combinatorial approach. For example, a set of diverse arylboronic acids can be used in Suzuki coupling reactions to generate a library of biaryl compounds. Subsequently, the nitro group in each of these compounds can be reduced and then acylated with a variety of acyl chlorides, leading to a large and diverse library of N-acylated biarylamines.
An example of a combinatorial library synthesis starting from this compound is outlined below:
| Step | Reaction | Reactant A (Variable) | Reactant B (Variable) | Resulting Library |
| 1 | Suzuki Coupling | This compound | Set of 10 different arylboronic acids | 10 biaryl nitro compounds |
| 2 | Nitro Reduction | Each of the 10 biaryl nitro compounds | Reducing agent (e.g., H₂, Pd/C) | 10 biaryl amine compounds |
| 3 | Amide Coupling | Each of the 10 biaryl amine compounds | Set of 10 different acyl chlorides | 100 diverse N-acylated biarylamine compounds |
This systematic approach allows for the rapid generation of a multitude of new chemical entities, significantly increasing the probability of discovering compounds with desired biological activities or material characteristics. The structural diversity embedded within these libraries is essential for exploring new areas of chemical space and for identifying novel leads for further development.
Analytical Methodologies for Isolation and Purity Assessment in Research
Chromatographic Separation Techniques
Chromatography is an indispensable tool in chemical analysis, enabling the separation of individual components from a mixture. The choice of chromatographic technique is dependent on the physicochemical properties of the analyte, such as its volatility and polarity.
Gas Chromatography (GC) for Volatility and Purity Evaluation
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds like 1-Bromo-2-ethyl-3-nitrobenzene. In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analyte between a gaseous mobile phase and a stationary phase coated on the inside of the column.
Table 1: Illustrative Gas Chromatography (GC) Parameters for Analysis of Aromatic Nitro-compounds
| Parameter | Typical Value/Condition |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent) |
| Carrier Gas | Helium or Nitrogen |
| Inlet Temperature | 250 °C |
| Oven Program | Initial temp. 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Detector | Flame Ionization Detector (FID) or Electron Capture Detector (ECD) |
| Detector Temperature | 300 °C |
High-Performance Liquid Chromatography (HPLC) for Purity and Mixture Resolution
For compounds that may not be sufficiently volatile or are thermally labile, High-Performance Liquid Chromatography (HPLC) is the preferred method. HPLC utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. The separation is based on the compound's interaction with the stationary phase, which can be tailored based on polarity.
Reverse-phase HPLC is commonly used for organic molecules like this compound. In this mode, the stationary phase is non-polar (e.g., C18-silica), and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is used. The purity is assessed by the symmetry and singularity of the peak corresponding to the compound. HPLC is particularly effective in resolving complex mixtures of isomers or byproducts that may be present after a chemical synthesis.
Table 2: Representative High-Performance Liquid Chromatography (HPLC) Conditions for Substituted Nitrobenzenes
| Parameter | Typical Value/Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detector | UV-Vis Detector (at a wavelength where the nitroaromatic group absorbs, e.g., 254 nm) |
| Injection Volume | 10 µL |
Preparative Chromatography for Compound Isolation
When the goal is to obtain a pure sample of this compound for further experiments, preparative chromatography is employed. This technique is a larger-scale version of analytical chromatography, designed to separate and collect quantities of a compound rather than just detect it. Both preparative GC and preparative HPLC can be used. The choice depends on the required purity and the amount of material to be isolated. The principles of separation are the same as their analytical counterparts, but the columns are larger in diameter, and higher flow rates are used to process more sample in a single run. The fractions corresponding to the peak of the desired compound are collected as they elute from the column.
Coupled Analytical Techniques
To obtain unambiguous identification of a compound in addition to its purity, chromatographic techniques are often coupled with mass spectrometry.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of mass spectrometry. As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio of the parent ion and its fragments. This allows for the definitive identification of this compound. The GC chromatogram provides information on purity, while the mass spectrum confirms the identity of the peak.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis
Similarly, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the analysis of complex mixtures containing non-volatile or thermally unstable compounds. After separation by HPLC, the eluent is introduced into the mass spectrometer. Various ionization techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), are used to generate ions in the gas phase. LC-MS is particularly useful for analyzing crude reaction mixtures to identify the main product, byproducts, and unreacted starting materials, providing valuable information for reaction optimization and purification strategies. While specific LC-MS data for this compound is not widely reported, the technique is a standard method for the characterization of such novel compounds.
Future Research Directions and Unexplored Avenues
Development of More Sustainable and Environmentally Benign Synthetic Routes
The traditional synthesis of nitroaromatic compounds often involves harsh conditions and the use of hazardous reagents, such as strong acids and nitrating agents, which can lead to significant environmental concerns. Future research should prioritize the development of greener and more sustainable synthetic methodologies for 1-Bromo-2-ethyl-3-nitrobenzene.
Key areas of investigation include:
Green Solvents and Reagents: A shift towards the use of environmentally benign solvents, such as ionic liquids or supercritical fluids, could mitigate the hazards associated with traditional organic solvents. Furthermore, exploring alternative nitrating agents that are less corrosive and produce fewer toxic byproducts is a critical area for development.
Microwave-Assisted and Flow Chemistry Synthesis: These technologies offer significant advantages in terms of energy efficiency, reaction speed, and scalability. Developing microwave-assisted protocols or continuous flow processes for the synthesis of this compound could lead to higher yields, better process control, and a reduction in waste generation.
Photocatalysis: Light-driven reactions represent a sustainable approach to organic synthesis. Investigating photocatalytic methods for the nitration or functionalization of the benzene (B151609) ring could provide a novel and energy-efficient route to this compound and its derivatives.
Exploration of Novel Catalytic Transformations and C-H Activation
The bromine and nitro substituents on the benzene ring of this compound offer reactive handles for a variety of catalytic transformations, opening doors to the synthesis of novel and complex molecules.
Future research should focus on:
Palladium-Catalyzed Cross-Coupling Reactions: The bromo group is an excellent participant in a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. A systematic exploration of these reactions with various coupling partners could lead to a diverse library of derivatives with potential applications in pharmaceuticals and materials science.
C-H Activation and Functionalization: The direct functionalization of C-H bonds is a powerful tool for molecular synthesis. Research into transition-metal-catalyzed C-H activation at the ortho-, meta-, and para-positions of the ethyl and nitro groups could enable the introduction of new functional groups with high regioselectivity, bypassing the need for pre-functionalized starting materials. The nitro group, in particular, can act as a directing group to guide these transformations.
Novel Transformations of the Nitro Group: Beyond its role as a directing group, the nitro group itself can be catalytically transformed into a variety of other functional groups, such as amines, azides, and isocyanates. Developing novel catalytic methods for the selective transformation of the nitro group in the presence of the bromo and ethyl substituents would significantly expand the synthetic utility of this compound.
Expansion into Emerging Advanced Materials Science Applications
While currently utilized as a synthetic intermediate, the unique electronic and structural features of this compound suggest its potential as a building block for advanced materials.
Promising areas for future investigation include:
Organic Electronics: The electron-withdrawing nature of the nitro group can impart interesting electronic properties to organic molecules. By incorporating this compound into larger conjugated systems through polymerization or cross-coupling reactions, it may be possible to develop novel organic semiconductors, liquid crystals, or materials for nonlinear optics.
Sensor Technology: Nitroaromatic compounds are known to be detectable by various sensing platforms. Derivatives of this compound could be designed and synthesized to act as sensitive and selective chemiresistive or fluorescent sensors for the detection of explosives or other environmentally relevant analytes.
Functional Polymers and Dyes: The reactive sites on this compound make it a suitable monomer for the synthesis of functional polymers with tailored properties. Additionally, its derivatives could be explored as new chromophores for the development of advanced dyes and pigments.
Deepening Mechanistic Understanding through Advanced Spectroscopic and Computational Integration
A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and designing new ones. The integration of advanced spectroscopic techniques and computational chemistry offers a powerful approach to achieve this.
Future research should aim to:
In-situ Spectroscopic Monitoring: Techniques such as in-situ FTIR, Raman, and NMR spectroscopy can provide real-time information on the formation of intermediates and the kinetics of reactions involving this compound. This data is invaluable for elucidating complex reaction pathways.
Advanced Mass Spectrometry: The use of advanced mass spectrometry techniques can aid in the identification and characterization of transient intermediates and byproducts, providing deeper insights into reaction mechanisms.
Computational Modeling (DFT): Density Functional Theory (DFT) calculations can be employed to model reaction pathways, predict transition state geometries and energies, and understand the electronic effects of the substituents on the reactivity of the molecule. semanticscholar.org This computational approach can guide experimental design and help in the rational development of new catalysts and reactions.
| Technique | Application in Mechanistic Studies |
| In-situ Spectroscopy (FTIR, Raman, NMR) | Real-time monitoring of reactant consumption and product/intermediate formation. |
| Advanced Mass Spectrometry | Identification of transient species and reaction byproducts. |
| Computational Chemistry (DFT) | Modeling of reaction pathways, transition states, and electronic properties. |
Application in High-Throughput Experimentation and Automated Synthesis
The fields of high-throughput experimentation (HTE) and automated synthesis are revolutionizing chemical research by enabling the rapid screening of reaction conditions and the synthesis of large compound libraries. nih.govyoutube.com Applying these technologies to this compound could significantly accelerate the pace of discovery.
Future directions in this area include:
High-Throughput Reaction Screening: Utilizing automated platforms to rapidly screen a wide range of catalysts, ligands, solvents, and other reaction parameters for the catalytic transformations of this compound. unchainedlabs.com This would allow for the rapid optimization of known reactions and the discovery of novel transformations.
Automated Synthesis of Derivatives: Employing robotic systems for the automated synthesis of a diverse library of derivatives based on the this compound scaffold. chemistryworld.comnih.gov This would provide a rich source of new compounds for screening in drug discovery and materials science.
Integration with Machine Learning: Combining HTE data with machine learning algorithms to build predictive models for reaction outcomes. beilstein-journals.orgbeilstein-journals.orgduke.edu This data-driven approach could guide the design of new experiments and accelerate the discovery of optimal reaction conditions and novel molecular structures.
| Technology | Potential Impact on this compound Research |
| High-Throughput Experimentation (HTE) | Rapid optimization of synthetic routes and discovery of new reactions. |
| Automated Synthesis | Efficient generation of large libraries of derivatives for screening. |
| Machine Learning | Predictive modeling of reaction outcomes to guide experimental design. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
